

Binding Mode and Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

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Compound Focus: 5-Bromo-1H-indole-2-carboxylic acid

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The table below summarizes the key experimental findings for selected derivatives, highlighting how structural changes affect potency.

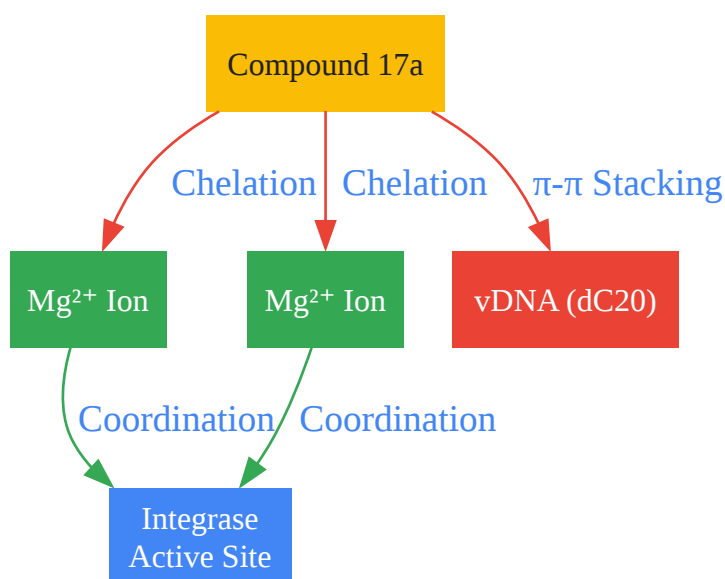
Compound	IC ₅₀ (μM) for HIV-1 Integrase Inhibition	Key Structural Features and Proposed Binding Interactions
Indole-2-carboxylic acid (1)	32.37 ± 4.51 [1]	Core scaffold; indole nitrogen & carboxyl group chelate two Mg ²⁺ ions; π-stacking with viral DNA base dA21 [1].
Compound 17a	3.11 ± 0.18 [1]	C6 halogenated benzene extension; enhanced π-π stacking with viral DNA base dC20, better filling hydrophobic cavity [1].
Compound 16h	8.68 ± 0.77 [1]	C3 hydrophobic pharmacophore; fills hydrophobic cavity adjacent to the β4-α2 connector [2].
Raltegravir (RAL)	0.06 ± 0.04 [1]	Approved drug; reference compound for activity comparison [1].

The design strategy focuses on three key regions of the molecule to improve binding and inhibition [2]:

- **Metal Chelating Core:** The indole nitrogen and the carboxyl group at the C2 position work together to chelate the two Mg^{2+} ions in the active site [1].
- **Hydrophobic Cavity Binding:** Adding bulky hydrophobic groups at the C3 position fills an adjacent hydrophobic cavity, improving van der Waals interactions [2].
- **Viral DNA Interaction:** Introducing a halogenated benzene ring at the C5 or C6 position enables strong π - π stacking with the 3'-terminal adenosine (dC20/dA21) of the viral DNA, a critical interaction for high potency [1].

Molecular Docking and Binding Mechanism

The following diagram illustrates the key binding interactions of a potent indole-2-carboxylic acid derivative within the active site of HIV-1 integrase, based on molecular docking studies [1]:

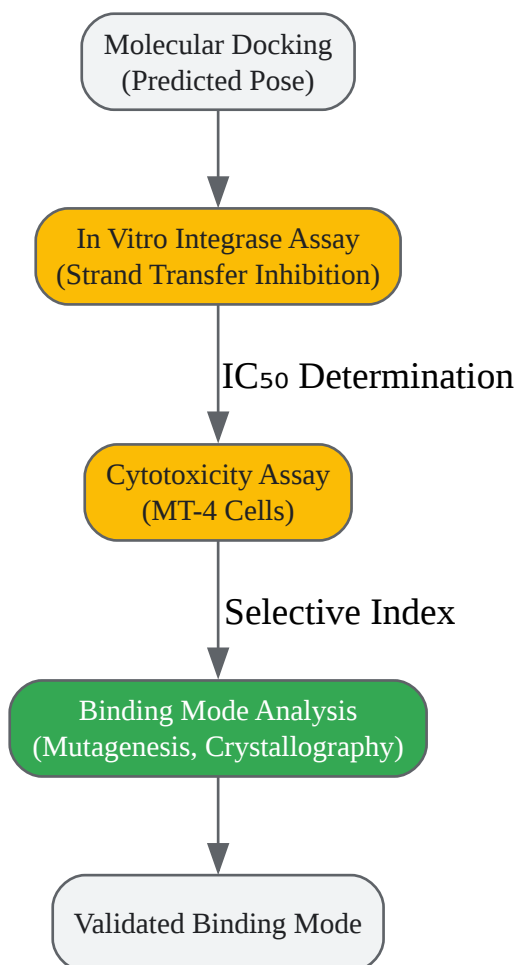


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This visualization shows that the inhibitor's binding is stabilized by direct metal chelation and key interactions with viral DNA components. The C6 halogenated benzene ring in compound **17a** provides a significant boost in potency by strengthening the π - π stacking interaction with the viral DNA base dC20, better mimicking the binding mode of advanced INSTIs like Dolutegravir [1].

Experimental Protocols for Validation

The following diagram outlines a general workflow for experimentally validating the binding mode of these inhibitors, from computational prediction to biochemical and cellular assays:



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To validate the proposed binding mode, researchers used these key experimental methods [1]:

- **Molecular Docking:** Initial poses were generated by docking compounds into the crystal structure of the HIV-1 integrase complex (PDB ID: 6PUY), with the original substrate's location used as the docking site [1].
- **In Vitro Integrase Assay:** The strand transfer inhibitory activity (reported as IC₅₀) was measured using a commercial HIV-1 integrase assay kit. This biochemical test directly confirms the compound's ability to block the key catalytic function of the enzyme [1].
- **Cytotoxicity Assay:** The selective cytotoxicity of compounds was evaluated using MT-4 cells, with the CC₅₀ (50% cytotoxic concentration) reported. This ensures that the inhibitory activity is not due to general cell poisoning [1].

Key Insights for Researchers

- **Scaffold Potential:** Indole-2-carboxylic acid provides a versatile, synthetically accessible core for developing novel INSTIs, helping to overcome drug resistance [1] [2].
- **Interaction Synergy:** High potency is achieved by combining the essential metal chelation with additional hydrophobic and π -stacking interactions, rather than relying on chelation alone [1].
- **Beyond HIV-1 Integrase:** The indole-2-carboxylic acid motif shows broad relevance. It's used to synthesize functional metal complexes (Ni(II), Cd(II)) that interact strongly with DNA and serum albumin, indicating its general utility in designing bioactive molecules [3]. Other studies also explore its potential as an antioxidant through molecular docking and dynamics simulations [4].

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References

1. Design, synthesis and biological evaluation of indole - 2 - carboxylic ... [pubs.rsc.org]
2. Design, synthesis and biological evaluation of indole-2 ... [pmc.ncbi.nlm.nih.gov]
3. Investigating the binding properties of DNA/BSA with novel ... [sciencedirect.com]
4. Comprehensive analysis of indole - 2 - carboxylic as an antioxidant... acid [ajol.info]

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